![molecular formula C23H17N3O3S2 B2377225 5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole CAS No. 868212-30-0](/img/structure/B2377225.png)
5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole” is a compound that contains a benzo[d]imidazole moiety . Benzo[d]imidazole is a heterocyclic aromatic organic compound that is an important component of many pharmaceuticals and natural products . This compound also contains a thio, phenyl, and tosyloxazole group, which may contribute to its chemical properties and potential biological activities.
Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives, including those similar to the specified compound, have been investigated for their corrosion inhibition properties. For example, a study by Ammal et al. (2018) explored the effectiveness of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid environments. These compounds demonstrated significant inhibition efficiency, attributed to the formation of protective layers on the steel surface, as evidenced by electrochemical studies and SEM micrographs (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Activity
Several benzimidazole derivatives have shown promising antimicrobial activities. Shankerrao et al. (2017) synthesized imidazothiazole derivatives of benzofuran and evaluated their antimicrobial efficacy. Preliminary results revealed that some of these compounds exhibited significant activity against a range of microorganisms, highlighting their potential as antimicrobial agents (Shankerrao, Bodke, & Santoshkumar, 2017).
Analgesic and Anti-inflammatory Activities
Research by Sharpe et al. (1985) into 4,5-diaryl-2-(substituted thio)-1H-imidazoles revealed that several analogues exhibited more potent anti-inflammatory and analgesic effects than phenylbutazone and indomethacin in animal models. This study underscores the therapeutic potential of benzimidazole derivatives in treating inflammation and pain (Sharpe et al., 1985).
properties
IUPAC Name |
5-(1H-benzimidazol-2-ylsulfanyl)-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S2/c1-15-11-13-17(14-12-15)31(27,28)21-22(29-20(26-21)16-7-3-2-4-8-16)30-23-24-18-9-5-6-10-19(18)25-23/h2-14H,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPOBRSALFIAAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SC4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 3-allyl-2-((4-benzoylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2377143.png)
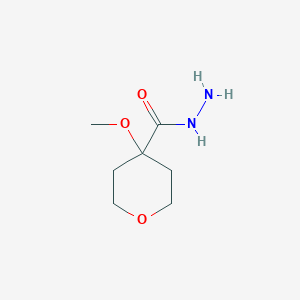
![(4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2377149.png)
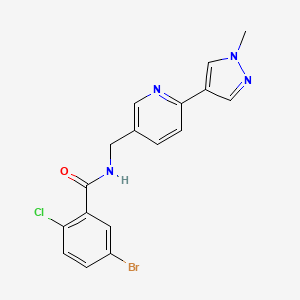
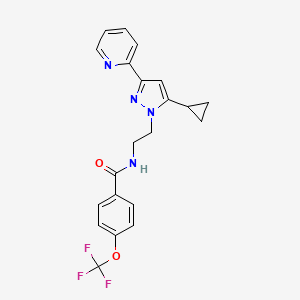
![methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2377154.png)
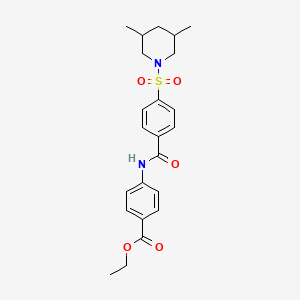
![2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377157.png)
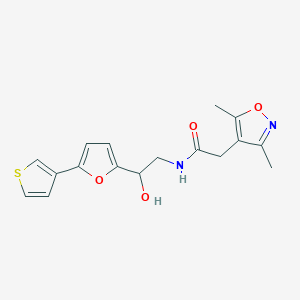
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine](/img/structure/B2377159.png)
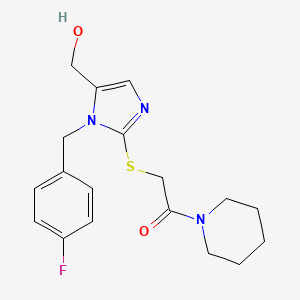
![Tert-butyl (2S)-2-[(2-aminoacetyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B2377162.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2377164.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2377165.png)